molecular formula C16H22FN3O B5354178 N-cyclopropyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

N-cyclopropyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

Cat. No.: B5354178
M. Wt: 291.36 g/mol
InChI Key: PPZSERQKYTUQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a range of effects on the body and brain.

Mechanism of Action

CPP-115 works by inhibiting N-cyclopropyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide-AT, which leads to an increase in this compound levels in the brain. This compound is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing this compound levels, CPP-115 can have a range of effects on the brain and body, including reducing seizures, anxiety, and pain.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects. It has been shown to increase this compound levels in the brain, which can lead to a reduction in neuronal activity. Additionally, CPP-115 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of CPP-115 is its high selectivity for N-cyclopropyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide-AT, which reduces the risk of off-target effects. Additionally, CPP-115 has been shown to have good oral bioavailability, which makes it a viable candidate for clinical use. However, one limitation of CPP-115 is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is its potential as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Additionally, CPP-115 may have potential as a treatment for epilepsy, anxiety disorders, and neuropathic pain. Further studies are needed to fully understand the potential therapeutic applications of CPP-115.

Synthesis Methods

CPP-115 can be synthesized using a variety of methods, including the reaction of N-cyclopropylglycine with 4-(4-fluorobenzyl)piperazine followed by acetylation with acetic anhydride. Another method involves the reaction of N-cyclopropyl-4-fluorobenzylamine with N-(tert-butoxycarbonyl)-L-alanine followed by deprotection and cyclization.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, CPP-115 has been investigated for its potential as a treatment for addiction, as N-cyclopropyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is involved in the reward pathway in the brain.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O/c17-14-3-1-13(2-4-14)11-19-7-9-20(10-8-19)12-16(21)18-15-5-6-15/h1-4,15H,5-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZSERQKYTUQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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